molecular formula C14H16F2O4 B2633366 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid CAS No. 202476-52-6

2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B2633366
CAS No.: 202476-52-6
M. Wt: 286.275
InChI Key: MTCNWXLVGSWDOS-UHFFFAOYSA-N
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Description

Cis-Trans Isomerism in the 1,3-Dioxane Substituent

The 1,3-dioxane ring at position 4 of the benzoic acid introduces stereochemical complexity due to its non-planar chair conformation. The substituents at positions 2 and 5 of the dioxane ring (the benzoic acid group and the propyl chain, respectively) exhibit cis-trans isomerism depending on their spatial orientation relative to the heterocyclic plane. In the cis isomer , both substituents occupy equatorial positions, while in the trans isomer , one group adopts an axial orientation (Figure 1).

Figure 1: Chair conformations of the 1,3-dioxane ring showing cis (equatorial-equatorial) and trans (equatorial-axial) configurations.

The equilibrium between isomers is influenced by steric and electronic factors. The bulky propyl group at position 5 preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, favoring the cis isomer in dynamic equilibrium. However, hydrogen bonding between the benzoic acid’s hydroxyl group and the dioxane’s oxygen atoms may stabilize transient axial orientations of the aromatic substituent.

Conformational Analysis of the Propyl-Dioxane Moiety

The propyl chain at position 5 of the dioxane ring adopts a gauche conformation to reduce steric strain with adjacent axial hydrogen atoms. Nuclear Overhauser Effect (NOE) studies on analogous 1,3-dioxanes reveal that the propyl group’s terminal methyl protons exhibit spatial proximity to the dioxane’s axial hydrogens, confirming this preference.

Table 1: Conformational Energy Differences in 1,3-Dioxane Derivatives

Substituent Position ΔG (kcal/mol) Preferred Conformation
5-Propyl (equatorial) 0.72 Chair
5-Propyl (axial) 1.83 Twist-boat

Data adapted from studies on 5-alkyl-1,3-dioxanes.

The dioxane ring itself undergoes rapid chair-chair interconversion at room temperature, with an energy barrier of ~10 kcal/mol, as determined by variable-temperature NMR. This dynamic behavior complicates the isolation of pure conformers but allows for population-averaged spectroscopic observations.

Properties

IUPAC Name

2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNWXLVGSWDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(OC1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid in cancer treatment. Its structure allows it to interact with various biological targets, making it a candidate for developing novel anticancer agents. For instance, compounds that exhibit IKZF2 degrader activity have been shown to enhance immune responses against tumors by selectively targeting regulatory T cells (Tregs) .

Case Study:
A study demonstrated that derivatives of this compound could inhibit tumor growth in preclinical models by modulating immune responses. The specific mechanism involves the degradation of IKZF2 protein levels in Tregs, enhancing the ability of the immune system to attack cancer cells .

Material Science Applications

2. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and chemical resistance of polymers used in various industrial applications.

3. Drug Delivery Systems
Due to its favorable solubility and stability profile, this compound can be utilized in formulating drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and controlled release rates.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and dioxane moiety play crucial roles in its reactivity and interactions . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

DIO (Ester Derivative)
  • Structure : The benzoic acid is esterified with a tetrafluorobiphenyl alcohol .
  • Key Differences: Polarity: The ester group reduces acidity compared to the parent benzoic acid. Dipole Moment: 10.3 D (vs. ~3–5 D for non-fluorinated LC compounds) . Phase Behavior: Exhibits ferroelectric nematic (NF) phase between 68.9°C–60°C on cooling .
RM734 (4-((4-Nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate)
  • Structure : Nitro and methoxy substituents instead of fluorine and dioxane .
  • Key Differences :
    • Thermal Stability : Higher NF phase range (132.7°C–90°C) due to nitro group rigidity .
    • Polarizability : Nitro groups enhance electronic polarization, critical for LC switching .
3JK (4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluorophenyl Ester)
  • Structure: Contains a trifluorophenoxy group and difluoromethyl substituents .
  • Key Differences :
    • Synthetic Route : Derived via acid chloride intermediates (vs. direct esterification for DIO) .
    • Solubility : Enhanced lipophilicity due to additional fluorine atoms .

Physicochemical Properties

Property This compound DIO RM734
Melting Point 125°C
Phase Transitions N/A (precursor) NF at 68.9°C NF at 132.7°C
Dipole Moment ~6–8 D (estimated) 10.3 D ~12 D (estimated)
Synthetic Yield 85% 62% 70–80%

Functional Comparisons

Reactivity: The benzoic acid undergoes esterification (e.g., with DCC/DMAP) to form DIO , while 3JK derivatives utilize acid chlorides for faster reactivity . Fluorine substitution in DIO and 3JK enhances thermal stability compared to non-fluorinated LC materials .

Fluorinated analogues may show altered pharmacokinetics due to increased lipophilicity .

Application Performance :

  • DIO : Optimal for low-temperature LC devices (e.g., flexible displays) due to its NF phase below 70°C .
  • RM734 : Suitable for high-temperature applications (e.g., photonic sensors) .

Biological Activity

2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid (CAS No. 202476-52-6) is a benzoic acid derivative characterized by its unique structural features, including a dioxane moiety and difluorinated aromatic ring. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C14H16F2O4
  • Molecular Weight : 286.27 g/mol
  • Purity : Typically around 95% in commercial preparations .

Biological Activity Overview

The biological evaluation of this compound suggests a range of activities:

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Potential

Research has highlighted the potential of benzoic acid derivatives in cancer treatment. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of key signaling pathways associated with cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cellular processes such as:

  • Cell Viability : Evaluations in various cancer cell lines (e.g., Hep-G2 and A2058) showed low cytotoxicity at concentrations up to 5 μM, indicating a selective action on malignant cells without harming normal cells .

Mechanistic Insights

The compound appears to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis. This activation could potentially mitigate the effects of aging on cellular function and enhance the efficacy of cancer therapies .

Case Studies

  • Cancer Cell Line Study : In a comparative study involving multiple benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L at concentrations that did not induce cytotoxicity in normal fibroblasts. This suggests a therapeutic window where the compound can exert effects on cancer cells while sparing healthy tissue .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar dioxane structures had varying degrees of antibacterial activity. Although specific data for this compound were not detailed, its structural analogs showed promising results .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Proteostasis ModulationActivates UPP and ALP pathways
CytotoxicityLow cytotoxicity in normal cells

Q & A

Q. Q1. What are the recommended synthetic routes for 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves multi-step functionalization of the benzoic acid core. Key steps include:

Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor™) to introduce fluorine atoms at positions 2 and 2.

1,3-Dioxane Ring Formation : Cyclocondensation of diols (e.g., 1,3-propanediol) with aldehydes under acidic catalysis to attach the 5-propyl-1,3-dioxan-2-yl group.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization.

Q. Analytical Validation :

  • FTIR : Confirm C-F stretching vibrations (1,050–1,100 cm⁻¹) and carboxylic acid O-H absorption (~2,500–3,300 cm⁻¹) .
  • NMR : <sup>19</sup>F NMR resolves fluorine environments; <sup>1</sup>H NMR verifies the dioxane ring integration (e.g., methylene protons at δ 3.8–4.2 ppm).
  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase).

Basic Research: Structural and Electronic Properties

Q. Q2. How do fluorine substituents and the dioxane ring influence the compound’s electronic structure and acidity?

Methodological Answer:

  • Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to unsubstituted benzoic acids (pKa ~4.2 for benzoic acid vs. ~2.8–3.5 for fluorinated derivatives) .
  • Electron Density : DFT calculations (e.g., Gaussian09) show reduced electron density at the 4-position due to fluorine’s inductive effects, verified via Hammett substituent constants (σmeta for F ≈ +0.34).
  • Conformational Analysis : The 1,3-dioxane ring adopts a chair conformation, with the propyl group equatorial to minimize steric strain .

Advanced Research: Applications in Liquid Crystal Systems

Q. Q3. How does this compound enhance the stability and polarization of ferroelectric nematic (NF) phases in liquid crystal mixtures?

Methodological Answer: The compound acts as a polar dopant in NF phases:

  • Polarization : The fluorine-substituted benzoic acid core induces spontaneous polarization (up to 6 µC/cm²) via its dipole moment alignment .
  • Temperature Stability : Mixing with mesogens like DIO-CN lowers the operational temperature range (e.g., from >150°C to 80–120°C) while maintaining phase stability.
  • STM Studies : Self-assembly on Au(111) surfaces reveals ordered molecular rows, critical for device alignment layers .

Q. Table 1. Phase Behavior in Binary Mixtures

ComponentNF Phase Range (°C)Spontaneous Polarization (µC/cm²)
Pure DIO-CN150–1805.8
DIO-CN + 10% Target80–1606.2

Advanced Research: Mechanistic Insights in Organic Reactions

Q. Q4. What reaction mechanisms govern its esterification, and how can kinetics be optimized using experimental design frameworks?

Methodological Answer:

  • Esterification Mechanism : Acid-catalyzed (H2SO4) nucleophilic acyl substitution with alcohols. The dioxane ring’s steric hindrance slows reactivity compared to simpler benzoic acids.
  • Multi-Objective Optimization :
    • Design : Use a D-optimal design to maximize conversion and minimize side products.
    • Variables : Temperature (60–100°C), alcohol/acid molar ratio (1:1–3:1), catalyst concentration (1–5% w/w).
    • Online Monitoring : FTIR or Raman spectroscopy tracks reaction progress in flow reactors .

Q. Table 2. Optimal Conditions for Esterification

ParameterOptimal ValueEffect on Conversion (%)
Temperature85°C+25%
Molar Ratio (EtOH)2.5:1+18%
Catalyst Loading3% w/w+12%

Advanced Research: Computational Modeling

Q. Q5. How can molecular dynamics (MD) simulations predict its aggregation behavior in nematic phases?

Methodological Answer:

  • Force Fields : Use OPLS-AA parameters with explicit polarization correction for fluorine atoms.
  • Simulation Setup :
    • Simulate 500 molecules in a periodic box (NPT ensemble, 300–400 K).
    • Analyze radial distribution functions (RDFs) for fluorine-fluorine and dioxane-oxygen interactions.
  • Results : Aggregates form via dipole-dipole interactions (F···F distance ~2.8 Å) and hydrogen bonding between dioxane oxygen and carboxylic acid groups .

Advanced Research: Contradictory Data Resolution

Q. Q6. How to resolve discrepancies in reported pKa values for fluorinated benzoic acids?

Methodological Answer:

  • Sources of Error : Solvent effects (aqueous vs. DMSO), ionic strength variations, and electrode calibration in potentiometric titrations.
  • Standardization :
    • Use a unified solvent system (e.g., 0.1 M KCl in H2O).
    • Validate with <sup>19</sup>F NMR chemical shifts, which correlate linearly with pKa (R² > 0.95) .

Q. Table 3. pKa Comparison

CompoundReported pKaMethod
2,6-Difluoro-4-(...)benzoic acid2.9Potentiometry
3,5-Difluoro-2-hydroxybenzoic acid3.1<sup>19</sup>F NMR

Advanced Research: Environmental Fate

Q. Q7. What computational models predict its environmental mobility and degradation pathways?

Methodological Answer:

  • EPI Suite Estimation : Log Kow ≈ 2.1 (moderate hydrophobicity); Koc ≈ 15–31 L/kg (high soil mobility) .
  • Degradation Pathways :
    • Photolysis : UV-Vis spectra predict λmax at 270 nm, indicating susceptibility to solar degradation.
    • Biodegradation : QSAR models (e.g., CATABOL) predict partial mineralization via hydroxylation at the dioxane ring.

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